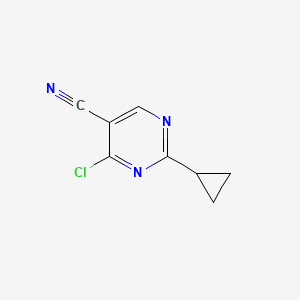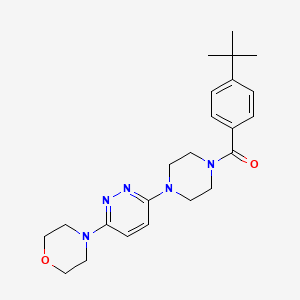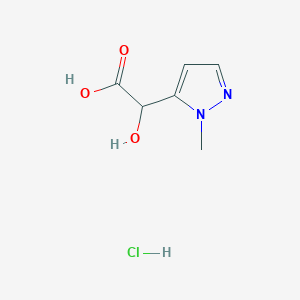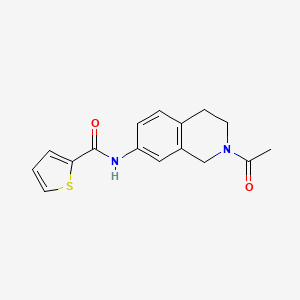
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 1780203-39-5 . It has a molecular weight of 179.61 . It is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile is 1S/C8H6ClN3/c9-7-6(3-10)4-11-8(12-7)5-1-2-5/h4-5H,1-2H2 . This code provides a specific description of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Researchers have explored the synthesis of various pyrimidine derivatives, including 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile, for their potential antimicrobial properties. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Antibacterial Activity Study
Another study focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives from pyrimidine-5-carbonitrile compounds. These derivatives were evaluated for their antibacterial activities, demonstrating the scope of 4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile in the field of antimicrobial research (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).
Novel Syntheses and Reactions
The compound has also been used in the synthesis of various fused pyrimidines. These reactions often result in novel compounds with potential applications in pharmaceuticals and other scientific fields (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Bioassay Studies
Bioassay studies involving substituted-N-(5-cyanopyrimidin-4yl)benzamides derived from aminopyrimidine-5-carbonitrile have been conducted. These studies help in understanding the biological activities of these compounds and their potential medicinal applications (Lavanya, Vani, Vasu, Suresh, Rani, & Rao, 2010).
Spectroscopic Analysis
Spectroscopic analysis of closely related pyridine derivatives has been done to understand the structural and electronic properties of these compounds. This research is crucial for the development of new materials and drugs (Jukić, Cetina, Halambek, & Ugarković, 2010).
Synthesis and Anti-inflammatory Evaluation
The compound has been used in the synthesis of pyrazole derivatives with potential anti-inflammatory properties. These studies highlight the versatility of pyrimidine-5-carbonitriles in medicinal chemistry (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-chloro-2-cyclopropylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-6(3-10)4-11-8(12-7)5-1-2-5/h4-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQFQRFVTPAUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropylpyrimidine-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2842248.png)
![2-benzyl-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2842250.png)

![1-(2,5-difluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)methanesulfonamide](/img/structure/B2842254.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2842256.png)
![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2842258.png)


